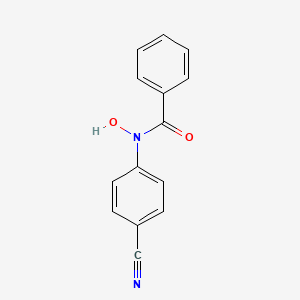

N-(4-Cyanophenyl)-N-hydroxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

34749-71-8 |

|---|---|

Molecular Formula |

C14H10N2O2 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-N-hydroxybenzamide |

InChI |

InChI=1S/C14H10N2O2/c15-10-11-6-8-13(9-7-11)16(18)14(17)12-4-2-1-3-5-12/h1-9,18H |

InChI Key |

PMGIURDXCQSFOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)C#N)O |

Origin of Product |

United States |

Positioning Within the Chemical Landscape of Hydroxamic Acids and Benzamide Derivatives

N-(4-Cyanophenyl)-N-hydroxybenzamide is a member of two significant families of organic compounds: hydroxamic acids and benzamide (B126) derivatives. Hydroxamic acids, characterized by the -C(=O)N(OH)R functional group, are widely recognized for their ability to chelate metal ions. nih.govnih.gov This property is central to their role as inhibitors of metalloenzymes, a class of enzymes that require a metal ion for their catalytic activity. nih.govnih.govnih.gov Notably, several hydroxamic acid derivatives have been developed as potent inhibitors of histone deacetylases (HDACs), which are zinc-dependent enzymes crucial in the epigenetic regulation of gene expression. nih.govncats.io The dysregulation of HDACs is implicated in various diseases, including cancer, leading to the approval of hydroxamic acid-based drugs like Vorinostat and Panobinostat. nih.gov

Benzamide derivatives, which contain a benzoyl group linked to a nitrogen atom, are also a cornerstone of medicinal chemistry. researchgate.net The benzamide scaffold is present in a wide array of therapeutic agents with diverse biological activities, including antiemetic, antipsychotic, and antihypertensive drugs. The versatility of the benzamide structure allows for extensive modification to fine-tune its pharmacological properties. researchgate.net

Identification of Current Research Gaps and Unaddressed Theoretical Challenges Regarding N 4 Cyanophenyl N Hydroxybenzamide

Despite the extensive research on hydroxamic acids and benzamides, a comprehensive understanding of N-(4-Cyanophenyl)-N-hydroxybenzamide itself remains elusive. A thorough review of the scientific literature reveals several significant research gaps:

Limited Biological Characterization: While the structural features of this compound suggest potential as a metalloenzyme inhibitor, particularly for HDACs, there is a lack of published data on its specific biological activity. nih.govnih.gov Detailed in vitro studies to determine its inhibitory potency (e.g., IC50 values) against a panel of metalloenzymes are needed.

Absence of Structural Data: To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database. nih.gov Elucidating its three-dimensional structure would provide invaluable insights into its conformation, intramolecular interactions, and potential binding modes with target proteins.

Unexplored Structure-Activity Relationships (SAR): The influence of the 4-cyanophenyl substituent on the inhibitory activity and selectivity of the N-hydroxybenzamide scaffold has not been systematically investigated. A focused SAR study, involving the synthesis and evaluation of analogues with different substituents on the phenyl ring, is necessary to understand the role of the cyano group.

Theoretical Modeling and Electronic Properties: While computational studies have been performed on related cyanobiphenyl compounds to understand their electronic structure and properties, a dedicated theoretical analysis of this compound is lacking. researchgate.netresearchgate.net Such studies could predict its reactivity, electrostatic potential, and frontier molecular orbitals, providing a theoretical framework for its observed and potential properties.

Delineation of Core Research Objectives and Methodological Frameworks

Comprehensive Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound (Target Molecule I) provides a logical framework for devising its synthesis. The primary disconnections are made at the most synthetically accessible bonds, which are the amide C-N bond and the N-aryl C-N bond.

Primary Disconnection Strategy:

Amide Bond Disconnection (Route A): The most straightforward disconnection is across the amide bond. This cleavage leads to two key synthons: a benzoyl cation equivalent and an N-(4-cyanophenyl)hydroxylamine anion equivalent. These correspond to the practical starting materials: an activated benzoic acid derivative (II), such as benzoyl chloride, and N-(4-cyanophenyl)hydroxylamine (III).

N-Aryl Bond Disconnection (Route B): An alternative disconnection can be made at the nitrogen-cyanophenyl bond. This approach suggests an N-arylation reaction as a key step. The synthons are a 4-cyanophenyl cation equivalent and an N-hydroxybenzamide anion. This translates to starting materials like 4-iodobenzonitrile (B145841) or 4-cyanophenylboronic acid (IV) and N-hydroxybenzamide (V).

Further retrosynthetic breakdown of the intermediates reveals the fundamental building blocks:

N-(4-cyanophenyl)hydroxylamine (III): This intermediate can be conceptually derived from the reduction of 4-nitrobenzonitrile.

N-hydroxybenzamide (V): This can be synthesized from benzoyl chloride and hydroxylamine (B1172632).

4-Cyanophenyl Precursors (IV): These are typically commercially available or accessible from 4-aminobenzonitrile. chemsrc.com

This analysis suggests that the most convergent and common synthetic pathway would likely involve the coupling of a benzoic acid derivative with a pre-formed N-(4-cyanophenyl)hydroxylamine.

Exploration of Diverse Synthetic Routes to the N-Hydroxybenzamide Functional Group

The N-hydroxybenzamide functional group, also known as a hydroxamic acid, is a critical pharmacophore in many biologically active molecules, particularly histone deacetylase (HDAC) inhibitors. nih.govvnu.edu.vn Several reliable methods have been established for its synthesis.

Common Synthetic Methods:

Acylation of Hydroxylamine with Acid Chlorides: This is a classic and widely used method. A carboxylic acid is first converted to its more reactive acid chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine (B92270), triethylamine (B128534), or aqueous NaOH) to neutralize the HCl generated and facilitate the reaction.

Peptide Coupling Reagents: Carboxylic acids can be directly coupled with hydroxylamine using standard peptide coupling reagents. This method avoids the need to isolate the often-reactive acid chloride. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with an additive like hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and suppress side reactions. nih.gov

Ester Aminolysis: The reaction of an ester (e.g., a methyl or ethyl benzoate) with hydroxylamine is another viable route. This reaction is typically slower than the acid chloride method and may require heating or the use of a strong base like sodium methoxide (B1231860) to generate the hydroxylamine anion for enhanced nucleophilicity.

The choice of method often depends on the substrate's sensitivity to the reaction conditions and the presence of other functional groups in the molecule. For this compound, where the hydroxylamine is N-substituted, the acylation with an activated carboxylic acid is the most prevalent approach.

Strategies for Regioselective Introduction of the 4-Cyanophenyl Moiety

Attaching the 4-cyanophenyl group specifically to the nitrogen atom of the hydroxylamine moiety is a critical step that defines the target molecule's structure. This can be achieved through two primary strategies:

Strategy 1: Synthesis via a Pre-formed N-Aryl Hydroxylamine (Convergent Synthesis)

This is the most common and generally more efficient approach. The synthesis begins with a commercially available or synthesized 4-substituted benzene (B151609) derivative.

Starting Material: 4-Nitrobenzonitrile.

Key Step: Partial reduction of the nitro group to a hydroxylamine. This is a delicate transformation, as over-reduction would lead to the corresponding aniline. Common reducing agents for this selective transformation include zinc dust in aqueous ammonium (B1175870) chloride or catalytic hydrogenation under carefully controlled conditions.

Final Step: The resulting N-(4-cyanophenyl)hydroxylamine is then acylated with benzoyl chloride or benzoic acid with a coupling agent, as described in section 2.2. This directly yields the final product with the correct regiochemistry.

Strategy 2: Post-Amidation N-Arylation (Linear Synthesis)

In this less common approach, the N-hydroxybenzamide core is formed first, followed by the introduction of the aryl group.

Starting Material: N-hydroxybenzamide (V).

Key Step: N-arylation of N-hydroxybenzamide with a 4-cyanophenylating agent. This typically involves a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The reaction would couple N-hydroxybenzamide with an aryl halide like 4-iodobenzonitrile or 4-bromobenzonitrile (B114466) in the presence of a palladium or copper catalyst and a suitable base.

Challenges: This route can be complicated by issues of regioselectivity (O-arylation vs. N-arylation) and potential catalyst inhibition by the hydroxamic acid moiety. Therefore, protection of the hydroxyl group may be necessary, adding extra steps to the synthesis. nih.gov

Given the efficiency and selectivity, the convergent approach using a pre-formed N-(4-cyanophenyl)hydroxylamine is generally preferred.

Optimization of Reaction Conditions for Enhanced Yields and Purity of this compound

Optimizing reaction conditions is crucial for maximizing product yield and purity, which is particularly important in pharmaceutical synthesis. nih.gov For the final acylation step in the synthesis of this compound, several parameters can be adjusted.

Key Optimization Parameters:

Solvent: The choice of solvent affects reactant solubility and reaction rate. Aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF) are commonly used for acylation reactions.

Base: An appropriate base is required to neutralize the HCl byproduct in reactions involving acid chlorides. Organic bases like triethylamine (TEA) or pyridine are often used. The stoichiometry of the base is critical; insufficient base can stall the reaction, while excess can lead to side products.

Temperature: Acylation reactions are often exothermic. The reaction is typically started at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions, then allowed to warm to room temperature to ensure completion.

Purification: Purification is essential to remove unreacted starting materials and byproducts. Common methods include recrystallization, which can provide high-purity material if a suitable solvent system is found, or column chromatography on silica (B1680970) gel for more challenging separations.

A typical, non-optimized vs. an optimized procedure is illustrated in the table below.

| Parameter | Typical Non-Optimized Procedure | Optimized Procedure | Rationale for Optimization |

| Reagents | Benzoyl chloride, N-(4-cyanophenyl)hydroxylamine | Benzoic acid, EDC/HOBt | Avoids handling moisture-sensitive and corrosive benzoyl chloride; milder conditions. |

| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Better solubility for the hydroxylamine salt and coupling reagents. |

| Base | Triethylamine (2.0 eq.) | N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) | DIPEA is a non-nucleophilic base, reducing potential side reactions. nih.gov |

| Temperature | 0 °C to Room Temperature | 0 °C for 30 min, then RT for 12h | Controlled addition at low temperature minimizes side product formation. |

| Purification | Silica Gel Chromatography | Recrystallization from Ethanol/Water | More scalable, cost-effective, and environmentally friendly purification method. |

Implementation of Sustainable and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. mdpi.com The synthesis of this compound can be made more sustainable.

Green Chemistry Strategies:

Atom Economy: Utilizing catalytic methods, such as peptide coupling reactions instead of stoichiometric reagents, improves atom economy. One-pot reactions, where multiple steps are performed in the same reactor without isolating intermediates, also reduce waste and energy consumption. mdpi.com

Safer Solvents: Replacing hazardous chlorinated solvents like DCM with greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water where possible, is a key goal.

Biocatalysis: The use of enzymes for chemical transformations offers high selectivity under mild conditions (aqueous environment, neutral pH, room temperature). rsc.org For instance, lipase (B570770) enzymes could potentially be used for the acylation step, although this is an area of ongoing research. An engineered amide bond synthetase (ABS) could offer a highly sustainable route for the final coupling step. rsc.org

Catalytic Reductions: In the synthesis of the hydroxylamine intermediate, replacing stoichiometric reducing agents like zinc dust with catalytic transfer hydrogenation (e.g., using formic acid as a hydrogen source and a palladium catalyst) reduces metal waste streams. organic-chemistry.org

| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefit |

| Solvent Choice | Dichloromethane, Chloroform | Ethanol, Water, 2-MeTHF | Reduced toxicity and environmental impact. mdpi.com |

| Reagent Type | Thionyl Chloride (for acid chloride) | EDC/HOBt (coupling agents) | Avoids corrosive reagents, milder conditions. |

| Intermediate Synthesis | Zinc dust reduction of nitroarenes | Catalytic transfer hydrogenation | Reduces heavy metal waste. organic-chemistry.org |

| Energy Use | Heating/refluxing for ester aminolysis | Room temperature coupling reactions | Lower energy consumption. |

Design and Synthesis of this compound Derivatives for Mechanistic Probing

To investigate the structure-activity relationship (SAR) and probe the mechanism of action of this compound, especially in contexts like HDAC inhibition, various derivatives are synthesized. researchgate.netnih.gov Modifications are typically made to the benzoyl group or the cyanophenyl ring.

Strategies for Derivatization:

Modification of the Benzoyl Moiety:

Electronic Effects: Introducing electron-donating groups (e.g., methoxy, hydroxy) or electron-withdrawing groups (e.g., trifluoromethyl, nitro) onto the phenyl ring of the benzoyl group can probe the importance of electronic interactions within a biological target. nih.gov

Steric Effects: Varying the position of substituents (ortho, meta, para) or introducing bulkier groups can explore the size and shape of a binding pocket.

Modification of the N-Aryl Moiety:

Replacement of the Cyano Group: The cyano group can be replaced with other hydrogen bond acceptors or polar groups (e.g., nitro, sulfamoyl) to assess the specific interactions of this group. bath.ac.uk

Positional Isomers: Moving the cyano group to the meta or ortho position would clarify the geometric requirements for binding.

Example of a Synthetic Route for a Derivative: To synthesize N-(4-Cyanophenyl)-N-hydroxy-4-methoxybenzamide , the general synthetic route is adapted:

Starting Material: 4-methoxybenzoyl chloride (commercially available).

Coupling Partner: N-(4-cyanophenyl)hydroxylamine (synthesized as previously described).

Reaction: The two components are reacted in an appropriate solvent (e.g., THF) with a base (e.g., pyridine) at 0 °C to room temperature.

Purification: The final product is purified by recrystallization or column chromatography.

The table below lists some potential derivatives and the rationale for their synthesis.

| Derivative Name | Modification | Rationale for Synthesis |

| N-(4-Cyanophenyl)-N-hydroxy-4-fluorobenzamide | Addition of a fluorine atom to the benzoyl ring | To probe electronic and metabolic stability effects. |

| N-(3-Cyanophenyl)-N-hydroxybenzamide | Isomeric shift of the cyano group | To evaluate the importance of the para-position for target binding. |

| N-(4-Nitrophenyl)-N-hydroxybenzamide | Replacement of cyano with a nitro group | To compare the hydrogen bond accepting ability with the cyano group. |

| N-(4-Cyanophenyl)-N-hydroxycinnamamide | Extension of the benzoyl to a cinnamoyl group | To explore the effect of a more extended, rigid linker region. vnu.edu.vn |

Investigation of Tautomeric Equilibria and Isomerism within the N-Hydroxybenzamide System

The N-hydroxybenzamide core of the molecule is subject to distinct forms of isomerism, primarily tautomerism and geometric isomerism.

Tautomerism: The hydroxamic acid functional group exhibits keto-enol type tautomerism, existing in equilibrium between the hydroxamic acid form (keto) and the hydroximic acid form (enol). nih.govtaylorandfrancis.comunimi.it In acidic conditions, the hydroxamic acid form (Form 1a ) is predominant. nih.govunimi.it Conversely, the hydroximic acid form (Form 1b ) is favored in basic conditions. nih.govunimi.it The presence of the electron-withdrawing 4-cyanophenyl group on the nitrogen atom increases the acidity of the N-H proton, thereby influencing this equilibrium. nih.govunimi.it

Table 1: Tautomeric Forms of the Hydroxamic Acid Moiety

| Tautomeric Form | Structure | Predominant Condition |

|---|---|---|

| Hydroxamic Acid (Keto) | Acidic |

Geometric Isomerism: Like other amides, rotation around the carbonyl C-N bond is restricted, leading to the existence of cis and trans geometric isomers. In aqueous solution, the trans form is generally more stable and thus predominant. nih.govunimi.it However, the molecule adopts the cis conformation to facilitate the chelation of metal ions. nih.govunimi.it

Characterization of Nucleophilic and Electrophilic Reaction Profiles of the Hydroxamic Acid Moiety

The hydroxamic acid moiety possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of chemical reactions.

Nucleophilic Character: The nitrogen atom of the hydroxylamine group is nucleophilic. unimi.it This allows for reactions such as N-alkylation or N-arylation. However, the attachment of the electron-withdrawing 4-cyanophenyl group significantly reduces the electron density on the nitrogen, diminishing its nucleophilicity compared to N-alkyl or N-phenyl hydroxamic acids.

Electrophilic Character: The carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is central to the synthesis of hydroxamic acids, which often involves the nucleophilic acyl substitution of an activated carboxylic acid derivative (like an acyl chloride or ester) with hydroxylamine. unimi.it The electron-withdrawing nature of the substituents on the nitrogen and carbonyl carbon enhances the electrophilicity of the carbonyl center in this compound. The molecule can also serve as an electrophilic aminating reagent in certain transition metal-catalyzed reactions. nih.govwiley-vch.de

Table 2: Reactive Sites in this compound

| Site | Type | Reactivity |

|---|---|---|

| Carbonyl Carbon | Electrophilic | Susceptible to nucleophilic attack. |

| Hydroxylamine Nitrogen | Nucleophilic | Can attack electrophiles (reactivity is attenuated by the cyanophenyl group). |

Analysis of Rearrangement Reactions and Fragmentation Pathways

This compound is susceptible to specific rearrangement and fragmentation reactions characteristic of hydroxamic acids and related N-aryl compounds.

Lossen Rearrangement: This is a hallmark reaction of hydroxamic acids and their derivatives, converting them into isocyanates. scispace.com The reaction typically requires activation of the hydroxyl group to create a better leaving group, often through acylation. scispace.com The process proceeds via the formation of an acyl nitrene intermediate, which then rearranges to an isocyanate. scispace.com The resulting isocyanate can be trapped by nucleophiles; for instance, hydrolysis leads to a carbamic acid that decarboxylates to form an amine. scispace.com Recent studies have shown that the Lossen rearrangement can also occur directly from free hydroxamic acids under basic conditions without a separate activating agent. scispace.com

Fragmentation Pathways: In mass spectrometry, the fragmentation of this compound would be expected to follow pathways influenced by its functional groups. Common fragmentation patterns for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. libretexts.org

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the phenyl ring would yield a C₆H₅CO⁺ ion (m/z 105) and a [M-C₆H₅CO]⁺ radical. Cleavage of the N-C(cyanophenyl) bond is also possible.

McLafferty Rearrangement: This rearrangement is less likely for this specific molecule due to the lack of a sufficiently long, flexible chain with gamma-hydrogens. libretexts.org

Other Fragmentations: Loss of the hydroxyl group (·OH), cleavage of the N-O bond, and fragmentations involving the cyanophenyl ring are also plausible pathways. researchgate.net For related aromatic sulfonamides, the elimination of SO₂ is a known fragmentation pathway that involves rearrangement. nih.gov

Examination of Oxidative and Reductive Chemical Transformations Involving the N-Hydroxyamide Bond

The N-O bond within the N-hydroxyamide group is a key site for oxidative and reductive transformations.

Reductive Transformations: The N-O bond can be cleaved under reductive conditions. For example, a method using thioacetic acid and ammonium bicarbonate has been shown to be effective for the N-O bond cleavage of hydroxamic acids, yielding the corresponding primary amides. nih.gov The reduction of the cyano group (C≡N) to an aminomethyl group (-CH₂NH₂) or its hydrolysis to a carboxylic acid are also possible under specific reductive or hydrolytic conditions, respectively. rsc.org

Oxidative Transformations: Oxidation of hydroxamic acids can lead to various products, including acyl-nitroso species or nitroxide radicals. These transformations are significant as they can be involved in the biological activity and metabolic pathways of hydroxamic acid derivatives. nih.gov The combustion of amide compounds like N-hydroxybenzamide is known to generate mixed oxides of nitrogen (NOx). noaa.gov

Exploration of Coordination Chemistry and Chelation Properties with Relevant Metal Centers

A defining characteristic of hydroxamic acids is their strong ability to chelate metal ions. nih.govresearchgate.net This property is central to many of their biological and industrial applications. taylorandfrancis.commdpi.com

This compound acts as a bidentate (O,O')-chelating agent, coordinating to a metal center through the carbonyl oxygen and the hydroxyl oxygen. taylorandfrancis.com This forms a stable five-membered ring. taylorandfrancis.com For chelation to occur, the molecule must adopt the cis conformation. nih.govunimi.it

The acidity of the hydroxamic acid is a critical factor in its chelating ability. The presence of the electron-withdrawing 4-cyanophenyl group increases the acidity of the N-OH proton, which can enhance its ability to bind metal ions at physiological pH compared to hydroxamic acids with electron-donating groups. nih.govunimi.it Hydroxamic acids are particularly effective chelators for hard metal ions such as Fe(III) and Zn(II). nih.govnih.govmdpi.com

Table 3: Metal Ions Chelated by Hydroxamic Acids

| Metal Ion | Biological/Chemical Relevance | Reference |

|---|---|---|

| Fe(III) | Iron transport (siderophores), treatment of iron overload. | nih.govunimi.it |

| Zn(II) | Inhibition of zinc-containing metalloenzymes (e.g., HDACs, MMPs). | nih.govresearchgate.netmdpi.com |

| Cu(I)/Cu(II) | Catalysis in cross-coupling reactions. | researchgate.netnih.gov |

Elucidation of Transient Intermediates Formed During Chemical Transformations of this compound

Several chemical transformations of this compound proceed through highly reactive, short-lived intermediates.

Acyl Nitrenes: As mentioned, the Lossen rearrangement proceeds via a highly reactive acyl nitrene intermediate, which is generated upon the elimination of a leaving group from the nitrogen atom. scispace.com This intermediate rapidly rearranges to a more stable isocyanate. scispace.com

Isocyanates: The isocyanate formed during the Lossen rearrangement is itself a reactive intermediate that can be trapped by various nucleophiles. scispace.com

Radical Cations/Anions: In mass spectrometry or electrochemical reactions, radical ions are common transient species. For instance, upon electron impact ionization, a radical cation is formed, which then undergoes fragmentation. libretexts.org

Michael Adducts: In reactions involving Michael addition, such as the addition of amines to activated alkenes, intermediate adducts are formed which can then undergo further reaction. researchgate.net While not directly applicable to the starting compound, this illustrates the types of transient species studied in related mechanistic pathways.

Aryne Intermediates: In some copper-catalyzed electrophilic amination reactions, an aryne intermediate is generated in situ, which is then attacked by a nucleophile. wiley-vch.de

The study of these transient species is crucial for understanding the detailed mechanisms of the reactions involving this compound and for designing new synthetic methodologies.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomer Discrimination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the precise chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For this compound, NMR is critical for confirming the covalent framework, analyzing conformational isomers arising from restricted bond rotation, and discriminating between potential tautomeric forms.

In solution, the molecule may exhibit hindered rotation around the N-C(O) amide bond and the N-C(aryl) bond, potentially leading to the existence of different conformers. The chemical shifts and coupling constants of the protons on the two aromatic rings provide detailed information about their electronic environment and relative orientation. The proton of the N-OH group is expected to be a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding.

Furthermore, the hydroxamic acid functional group can theoretically exist in tautomeric forms, primarily the keto form (N-hydroxybenzamide) and the enol form. ¹³C NMR is particularly adept at distinguishing these forms. The chemical shift of the carbonyl carbon (C=O) is a key indicator; its position would differ significantly from that of an enol carbon (C=N). Based on studies of similar amide and hydroxamic acid systems, the keto form is overwhelmingly favored. researchgate.net

While specific experimental data for this compound is not publicly available, expected chemical shifts can be predicted based on analogous structures such as 4-Hydroxybenzamide and 4-(Phenylamino)benzonitrile. rsc.orgchemicalbook.comrsc.org

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Aromatic (Benzoyl group) | 7.4 - 7.8 | Complex multiplet, deshielded by carbonyl group. |

| ¹H | Aromatic (Cyanophenyl) | 7.3 - 7.7 | Two distinct doublets expected for an AA'BB' system. |

| ¹H | N-OH | 9.0 - 11.0 | Broad singlet, position is highly variable. |

| ¹³C | C=O (Amide) | 165 - 170 | Characteristic carbonyl chemical shift. |

| ¹³C | C≡N (Nitrile) | 118 - 120 | Typical for nitrile carbons. |

| ¹³C | Aromatic (Benzoyl) | 127 - 135 | Multiple signals for the six carbons. |

| ¹³C | Aromatic (Cyanophenyl) | 115 - 145 | Four signals expected due to symmetry. |

| ¹³C | C-CN (Cyanophenyl) | 105 - 110 | Quaternary carbon attached to the nitrile group. |

Single-Crystal X-ray Diffraction for Determination of Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) offers the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. For this compound, an SCXRD analysis would reveal the molecule's conformation and how it packs within a crystal lattice.

Crucially, SCXRD elucidates the network of intermolecular interactions that stabilize the crystal structure. Given the functional groups present, a rich tapestry of hydrogen bonds is anticipated. The N-hydroxy group can act as a hydrogen bond donor (O-H), while the carbonyl oxygen and the nitrogen of the cyano group can act as acceptors. This could lead to the formation of dimers or extended chains through O-H···O=C or O-H···N≡C interactions. nih.govresearchgate.net Additionally, C-H···O and C-H···N weak hydrogen bonds and π-π stacking interactions between the aromatic rings are expected to play a significant role in the crystal packing. nih.govmdpi.comresearchgate.net Analysis of related structures, such as N-(4-Hydroxyphenyl)-4-nitrobenzamide, confirms the importance of such interactions in defining the solid-state architecture. nih.gov

Table 4.2.1: Representative Crystallographic Data Obtainable from SCXRD Analysis

| Parameter | Example Data (from a related structure nih.gov) | Information Provided |

| Crystal System | Monoclinic | The basic symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 7.5 Å, b = 12.5 Å, c = 11.8 Å, β = 90.0° | The size and shape of the repeating crystal unit. |

| Dihedral Angle | 2.31 (7)° (between aromatic rings) | Quantifies the twist between the two phenyl moieties. |

| Hydrogen Bonds | N-H···O and O-H···O | Defines the primary intermolecular connections. |

| π-π Stacking | Present | Indicates close, parallel packing of aromatic rings. |

Vibrational Spectroscopy (FT-IR, Raman) for Characterization of Functional Groups and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation.

For this compound, the key vibrational modes would be:

C≡N Stretch: A sharp, strong band is expected in the 2220-2240 cm⁻¹ region, which is highly characteristic of the nitrile group.

C=O Stretch (Amide I band): A strong absorption anticipated around 1640-1680 cm⁻¹. The exact position is sensitive to the electronic environment and hydrogen bonding.

O-H Stretch: A broad band is expected in the 3100-3400 cm⁻¹ region due to the N-hydroxy group. Its broadness is a direct consequence of intermolecular hydrogen bonding in the solid state. nih.gov

Aromatic C=C and C-H Stretches: Multiple bands would appear in the 1450-1600 cm⁻¹ (C=C) and 3000-3100 cm⁻¹ (C-H) regions, respectively. rsc.org

N-O Stretch: This vibration is expected in the 900-950 cm⁻¹ range.

The presence and nature of hydrogen bonding can be studied by observing shifts in these key frequencies. For example, the involvement of the carbonyl oxygen in a hydrogen bond would cause the C=O stretching frequency to decrease (a redshift). nih.gov Comparing spectra taken in different phases (e.g., solid vs. dilute solution) can help deconvolve the effects of intermolecular interactions.

Table 4.3.1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-OH | O-H stretch | 3100 - 3400 | Medium-Strong, Broad |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium-Weak |

| Nitrile (C≡N) | C≡N stretch | 2220 - 2240 | Strong, Sharp |

| Carbonyl (C=O) | C=O stretch (Amide I) | 1640 - 1680 | Strong |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium (multiple bands) |

| Benzoyl C-N | C-N stretch | 1200 - 1350 | Medium |

| Hydroxyamide N-O | N-O stretch | 900 - 950 | Medium |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation of Synthetic Intermediates

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a synthesized compound and for deducing its structure by analyzing its fragmentation pattern.

For this compound, the molecular formula is C₁₄H₁₀N₂O₂ with a molecular weight of 238.24 g/mol . ncats.io High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass to within a few parts per million, providing unambiguous confirmation of the elemental composition.

Electron ionization (EI) would induce fragmentation, providing structural clues. Plausible fragmentation pathways include:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the benzoyl ring, leading to a benzoyl cation (C₆H₅CO⁺) at m/z 105.

Amide Bond Cleavage: Scission of the N-C(O) bond, potentially forming fragments corresponding to the cyanophenylhydroxylamine radical cation or the benzoyl radical.

Loss of Hydroxyl Radical: Fragmentation involving the loss of •OH (17 Da) from the molecular ion.

Fragmentation of Rings: Further fragmentation of the primary ions would lead to smaller fragments, such as the phenyl cation (C₆H₅⁺) at m/z 77. rsc.org

This technique is also vital during the synthesis of the target molecule. At each step, MS can be used to quickly confirm that the desired intermediate has been formed by verifying its molecular weight, ensuring the reaction proceeded as expected before moving to the next step.

Table 4.4.1: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 238 | Molecular Ion [M]⁺• | [C₁₄H₁₀N₂O₂]⁺• | Confirms the molecular weight of the parent compound. |

| 221 | [M - OH]⁺ | [C₁₄H₉N₂O]⁺ | Loss of the hydroxyl radical from the N-OH group. |

| 133 | [M - C₇H₅O]⁺• | [C₇H₅N₂O]⁺• | Cleavage of the amide bond, loss of a benzoyl radical. |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | Common fragment from benzoyl-containing compounds. |

| 102 | Cyanophenyl radical cation | [C₇H₄N]⁺• | Arises from cleavage of the N-aryl bond. |

| 77 | Phenyl cation | [C₆H₅]⁺ | Fragmentation of the benzoyl group. |

Electronic Spectroscopy (UV-Vis) for Probing Electronic Transitions and Chromophoric Properties

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The chromophores in this compound are the benzoyl group and the cyanophenyl group, which together form an extended conjugated system.

The molecule is expected to exhibit strong absorption bands in the UV region corresponding to π → π* transitions within the aromatic rings and the C=O and C≡N groups. The conjugation across the amide linkage allows for delocalization of π-electrons, which typically lowers the energy of the transition and shifts the absorption maximum (λ_max) to a longer wavelength (a bathochromic shift). Weaker n → π* transitions, originating from the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed, often as shoulders on the more intense π → π* bands.

The position and intensity of these absorption bands are sensitive to the solvent polarity. Polar solvents can stabilize the ground and/or excited states differently, leading to shifts in λ_max. Studies on related chromophoric systems show that the nature of substituents on the aromatic rings can significantly tune the electronic properties and the resulting UV-Vis spectrum. researchgate.net The combination of the electron-withdrawing cyano group and the benzoyl system defines the specific electronic character of the molecule.

Table 4.5.1: Expected Electronic Transitions for this compound

| Transition Type | Origin | Expected λ_max Region (nm) | Expected Intensity (ε) |

| π → π | Aromatic rings, C=O, C≡N (conjugated system) | 250 - 320 | High (ε > 10,000) |

| π → π | Benzoyl group (localized) | 230 - 260 | High (ε > 10,000) |

| n → π | Carbonyl oxygen lone pair | 300 - 350 | Low (ε < 1,000) |

| n → π | Hydroxylamine oxygen/nitrogen lone pairs | ~270 - 300 | Low (ε < 1,000) |

Computational Chemistry and Theoretical Investigations into the Properties of N 4 Cyanophenyl N Hydroxybenzamide

Quantum Mechanical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Orbital Analysis

Quantum mechanical calculations are fundamental to understanding the electronic properties of molecules like N-phenylbenzohydroxamic acid. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of computational cost and accuracy.

Researchers have utilized DFT to study the electronic structure of N-phenylbenzohydroxamic acid, focusing on the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 1: Calculated Electronic Properties of N-phenylbenzohydroxamic Acid (Illustrative) Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Computational Prediction of Reaction Pathways, Transition States, and Reactivity Descriptors

Computational methods can predict the most likely pathways for chemical reactions, including the identification of high-energy transition states. For a molecule like N-(4-Cyanophenyl)-N-hydroxybenzamide, this could involve predicting the products of hydrolysis, oxidation, or other chemical transformations.

Reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include:

Global Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to a harder molecule.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons.

These descriptors would be valuable in comparing the reactivity of this compound with other similar compounds. For example, the strong electron-withdrawing cyano group is expected to increase the electrophilicity of the N-phenyl ring.

Conformational Analysis and Mapping of Potential Energy Surfaces

This compound can exist in different spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

For the analogous N-phenylbenzohydroxamic acid, a key conformational feature is the cis and trans arrangement around the C-N amide bond. nih.gov Theoretical studies have shown that these two conformers have different stabilities, which can be influenced by the solvent. nih.gov A potential energy surface (PES) can be mapped by systematically changing the dihedral angles of the molecule and calculating the energy at each point. The minima on the PES correspond to stable conformers, while saddle points represent transition states between them.

In a study on N-phenylbenzohydroxamic acid, the relative stability of the cis and trans isomers was investigated using DFT. nih.gov The results indicated that the solvent environment plays a significant role in determining which conformer is more stable. nih.gov

Table 2: Relative Energies of N-phenylbenzohydroxamic Acid Conformers (Illustrative) Based on data for N-phenylbenzohydroxamic acid. The values are for illustrative purposes.

| Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in Solution, kcal/mol) |

|---|---|---|

| cis | 0.0 (most stable) | Varies with solvent polarity |

| trans | +2.5 | Can become more stable in polar solvents |

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption wavelengths. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For instance, the ¹H and ¹³C NMR spectra of N-phenylbenzohydroxamic acid have been computed and compared with experimental data. nih.gov The calculations can help assign specific peaks to individual atoms in the molecule and can be sensitive to the molecule's conformation. Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in an IR spectrum. A comparison of the calculated and experimental spectra for a known analogue provides confidence in the methods used, which can then be applied to the target molecule, this compound.

In Silico Studies of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the structure and properties of hydroxamic acids. This compound has a hydroxyl group (-OH) and a carbonyl group (C=O), which can act as hydrogen bond donors and acceptors, respectively.

In silico studies can explore the possibility of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. For example, an intramolecular hydrogen bond could form between the hydroxyl hydrogen and the carbonyl oxygen, creating a stable six-membered ring structure.

Computational methods like Atoms in Molecules (AIM) theory can be used to analyze the electron density at critical points to confirm the presence and strength of hydrogen bonds. These studies can also predict how hydrogen bonding might influence the formation of dimers or larger aggregates in the solid state or in solution.

Development of Quantitative Structure-Property Relationship Models Based on Computational Descriptors

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural features of molecules with their physical, chemical, or biological properties. These models are built using a set of known compounds and their measured properties, along with calculated molecular descriptors.

For a series of N-substituted benzohydroxamic acids, a QSPR model could be developed to predict properties like solubility, melting point, or reactivity. The model would use computational descriptors such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Such as HOMO/LUMO energies and dipole moment.

While no specific QSPR models for this compound were found, the methodology is well-established. Such a model could be used to predict the properties of other, yet-to-be-synthesized, derivatives in this class of compounds, thereby guiding future research.

N 4 Cyanophenyl N Hydroxybenzamide As a Component in Advanced Organic Synthesis Methodologies

Role as a Precursor or Building Block in the Synthesis of Complex Organic Architectures

There is currently a lack of specific published research demonstrating the use of N-(4-Cyanophenyl)-N-hydroxybenzamide as a direct precursor or foundational building block in the total synthesis of complex natural products or other intricate organic architectures. The potential for the cyano and N-hydroxybenzamide groups to undergo various transformations suggests theoretical applications, but concrete examples are not presently documented in readily accessible scientific literature.

Exploration of its Utility as a Ligand or Auxiliary in Catalytic Transformations

While the N-hydroxybenzamide functional group is known to act as a coordinating moiety for metal centers, and related hydroxamic acids have been employed as ligands in catalysis, specific studies detailing the application of this compound as a ligand or chiral auxiliary in catalytic transformations are not found in the available literature. The electronic properties imparted by the 4-cyanophenyl group could theoretically influence the catalytic activity and selectivity of a metal complex, but experimental validation for this specific compound is not documented.

Development of Novel Reagents and Synthetic Methodologies Leveraging the N-Hydroxybenzamide Moiety

The development of novel reagents often leverages the unique reactivity of specific functional groups. While the N-hydroxybenzamide moiety has been incorporated into various reagents, there is no specific information available on novel synthetic methodologies or reagents that have been developed directly from this compound.

Potential Applications in Directed Functionalization and Chemoselective Transformations

The directing group ability of functional groups is a powerful tool in organic synthesis. The N-hydroxybenzamide or the cyanophenyl group could potentially serve as directing groups for C-H functionalization or other selective transformations. However, research articles specifically demonstrating the use of this compound for such purposes are not currently available.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes offer efficient pathways to complex molecules. The bifunctional nature of this compound suggests its potential as a substrate in such reactions. For instance, the cyano group could participate in reactions with isonitriles, or the N-hydroxyamide could engage in cycloadditions. Despite this theoretical potential, there are no specific examples in the searched literature of its integration into MCRs or cascade sequences.

Future Directions and Emerging Research Avenues for N 4 Cyanophenyl N Hydroxybenzamide Chemistry

Prospectives for Novel and Efficient Synthetic Routes and Diversification Strategies

The development of novel and efficient synthetic methodologies is paramount for expanding the chemical space around N-(4-cyanophenyl)-N-hydroxybenzamide and enabling the rapid generation of analogues with diverse functionalities. Future research will likely focus on moving beyond traditional synthetic methods towards more sophisticated and sustainable approaches.

Late-Stage Functionalization (LSF): A significant shift is anticipated towards the use of late-stage functionalization (LSF) strategies. nih.gov LSF allows for the modification of complex molecules at a late stage of the synthetic sequence, bypassing the need for de novo synthesis of each new derivative. nih.gov Techniques such as C-H bond activation are poised to play a crucial role in the diversification of the this compound scaffold. nih.gov This approach would enable the direct introduction of various functional groups onto the aromatic rings of the molecule, providing a powerful tool for exploring structure-activity relationships. nih.gov

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound and its precursors could lead to more efficient and reproducible production. nih.gov This methodology is particularly well-suited for reactions that are hazardous or difficult to control in batch, such as nitrations or reactions involving unstable intermediates. nih.gov

Biocatalysis and Photoredox Catalysis: The use of enzymes (biocatalysis) and light-mediated reactions (photoredox catalysis) represents a green and highly selective alternative to traditional chemical reagents. Future synthetic routes may employ engineered enzymes to catalyze specific steps in the synthesis of this compound, offering high enantioselectivity and reducing the environmental impact. Similarly, visible-light photoredox catalysis can enable novel bond formations under mild conditions, opening up new avenues for the functionalization of the molecule. nih.gov

| Synthetic Strategy | Potential Advantages for this compound |

| Late-Stage Functionalization (LSF) | Rapid generation of diverse analogues, efficient exploration of structure-activity relationships. nih.gov |

| Flow Chemistry | Improved safety, scalability, and process control for key synthetic steps. nih.gov |

| Biocatalysis | High selectivity, environmentally friendly conditions, access to chiral derivatives. |

| Photoredox Catalysis | Mild reaction conditions, novel bond formations, access to unique chemical space. nih.gov |

Advancements in Computational Modeling for Predictive Chemical Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, advancements in computational modeling will enable a more rational and predictive approach to the design of new derivatives with desired properties.

Quantum Mechanics (QM) and Density Functional Theory (DFT): QM methods, particularly Density Functional Theory (DFT), will continue to be used to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. These calculations can provide insights into reaction mechanisms, helping to optimize synthetic routes and predict the outcomes of unexplored reactions.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of this compound and its interactions with biological targets or other molecules. nih.gov By simulating the behavior of the molecule over time, researchers can gain a deeper understanding of its binding modes and the factors that govern its activity. nih.gov This information is crucial for the design of more potent and selective inhibitors of specific enzymes.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR modeling will be increasingly used to build predictive models that correlate the structural features of this compound derivatives with their biological activity. By leveraging machine learning algorithms, these models can screen virtual libraries of compounds and identify promising candidates for synthesis and testing, thereby accelerating the discovery process.

Exploration of Supramolecular Assembly and Self-Organization Principles

The ability of molecules to self-assemble into well-defined supramolecular structures is a key principle in materials science and nanotechnology. The unique structural features of this compound, including its hydrogen bonding capabilities and aromatic rings, make it an interesting candidate for the construction of novel supramolecular assemblies.

Future research in this area will likely explore the co-crystallization of this compound with other molecules to form new crystalline materials with unique properties. The principles of crystal engineering can be applied to design and synthesize co-crystals with tailored architectures and functionalities. These materials could find applications in areas such as nonlinear optics, data storage, or as novel drug delivery systems.

Development of High-Throughput Screening Methodologies for Chemical Reactivity Discovery

High-throughput screening (HTS) is a powerful approach for rapidly evaluating the reactivity of a compound under a wide range of conditions. The development of HTS methodologies tailored for this compound will be instrumental in discovering new chemical transformations and optimizing reaction conditions.

Future HTS platforms will likely involve the use of miniaturized reaction formats, such as microtiter plates, coupled with automated liquid handling and analysis techniques. This will allow for the parallel screening of numerous catalysts, solvents, and reaction parameters, significantly accelerating the pace of research. The goal of such HTS campaigns could range from identifying new catalytic systems for known transformations to discovering entirely new reactions that the this compound scaffold can undergo.

Uncharted Chemical Transformations and Reactivity Enhancements for the Compound

Beyond the optimization of known reactions, a significant area of future research will be the exploration of uncharted chemical transformations of this compound. This involves pushing the boundaries of its known reactivity to access novel molecular architectures.

Electrochemical Synthesis: Electrochemical methods offer a powerful and environmentally friendly way to drive chemical reactions. academie-sciences.fr The application of electrochemistry to this compound could enable unique transformations that are not accessible through traditional chemical methods. nih.gov For instance, electrochemical oxidation or reduction could lead to the formation of reactive intermediates that can then be trapped by various nucleophiles or electrophiles, leading to a diverse array of new products.

Organocatalysis and Photoredox Catalysis: The continued development of organocatalysis and photoredox catalysis will undoubtedly lead to new and unexpected transformations of this compound. nih.gov These catalytic systems can activate the molecule in novel ways, facilitating bond formations and rearrangements that were previously challenging to achieve. The combination of these modern catalytic approaches holds the promise of unlocking a wealth of new chemical reactivity for this versatile compound.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-(4-Cyanophenyl)-N-hydroxybenzamide, and what factors influence reaction yields?

- Methodological Answer : Synthesis typically involves reacting 4-cyanophenylamine with a benzoyl chloride derivative under controlled conditions. For hydroxamic acid derivatives like this compound, a common approach is the condensation of hydroxylamine with a pre-formed benzamide intermediate. Key factors include pH control (to avoid side reactions like over-acylation), temperature optimization (40–60°C), and solvent selection (e.g., methanol or DMF). Yields are influenced by the purity of starting materials and the use of catalysts such as pyridine to neutralize HCl byproducts .

Q. What analytical techniques are recommended for characterizing the purity and structure of This compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the hydroxamic acid moiety and cyanophenyl substitution pattern. High-Performance Liquid Chromatography (HPLC) with UV detection (λ~255 nm) ensures purity (>95%). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while FT-IR confirms functional groups (e.g., C≡N stretch at ~2240 cm⁻¹ and N–O stretch at ~930 cm⁻¹) .

Q. How should researchers handle stability and storage of This compound to ensure experimental reproducibility?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the hydroxamate group. Prior to use, dissolve in DMSO or ethanol (avoid aqueous buffers at neutral pH). Stability tests via accelerated degradation studies (40°C/75% RH for 14 days) can predict shelf-life under varying conditions .

Advanced Research Questions

Q. How does the hydroxamate moiety in This compound contribute to its inhibitory activity against HDAC isoforms?

- Methodological Answer : The hydroxamic acid group chelates zinc ions in the catalytic pocket of HDAC6/8, disrupting deacetylase activity. Structural studies show that the cyanophenyl group enhances selectivity by occupying hydrophobic regions near the enzyme’s surface. Computational docking (e.g., AutoDock Vina) and mutational analysis of HDAC6 active-site residues (e.g., H610, D612) can validate binding modes. Compare IC₅₀ values against recombinant HDAC isoforms using fluorogenic substrates (e.g., Ac-Arg-Gly-Lys(Ac)-AMC) .

Q. What in vitro models are appropriate for evaluating the impact of This compound on cancer cell migration and apoptosis?

- Methodological Answer :

- Migration : Use wound-healing assays (scratch assay) in MDA-MB-231 breast cancer cells or Transwell chambers with Matrigel-coated membranes. Measure inhibition rates via time-lapse microscopy and ImageJ analysis.

- Apoptosis : Perform Annexin V/PI staining followed by flow cytometry. Validate caspase-3/7 activation using luminescent substrates (e.g., Caspase-Glo®) and Western blotting for PARP cleavage. Include HDAC6-specific siRNA controls to confirm target specificity .

Q. How can structural modifications to This compound enhance its pharmacokinetic profile without compromising HDAC inhibition?

- Methodological Answer : Introduce substituents to improve metabolic stability (e.g., trifluoromethyl groups at the benzamide para-position) or reduce plasma protein binding. Assess logP values via shake-flask experiments and microsomal stability assays (human liver microsomes). Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical hydrogen-bonding and steric features. Compare oral bioavailability in murine models using LC-MS/MS pharmacokinetic profiling .

Data Contradiction & Validation

Q. How should researchers reconcile discrepancies in reported IC₅₀ values of This compound across HDAC inhibition studies?

- Methodological Answer : Variations may arise from assay conditions (e.g., substrate concentration, enzyme source). Standardize protocols using HDAC6/8 recombinant proteins (e.g., BPS Bioscience) and validate with reference inhibitors (e.g., tubastatin A for HDAC6). Perform dose-response curves in triplicate and normalize data to positive controls. Meta-analysis of published IC₅₀ values (e.g., ChEMBL database) identifies outliers due to buffer composition (e.g., Tris vs. HEPES) .

Q. What orthogonal assays confirm the on-target HDAC inhibition of This compound in complex biological systems?

- Methodological Answer :

- Cellular Acetylation : Monitor α-tubulin acetylation (HDAC6 substrate) via Western blot (anti-acetyl-α-tubulin antibody).

- Thermal Shift Assay : Measure HDAC6 melting temperature (Tm) shifts in the presence of the compound using differential scanning fluorimetry (DSF).

- Isozyme Profiling : Use HDAC inhibitor panels (e.g., Reaction Biology) to rule off-target effects on class I HDACs (e.g., HDAC1-3) .

Methodological Tables

Table 1 : Key Synthetic Parameters for This compound

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous DMF | Prevents hydrolysis |

| Temperature | 50°C | Balances rate vs. side reactions |

| Catalyst | Pyridine (1.2 eq) | Neutralizes HCl |

| Reaction Time | 12–16 hours | Ensures complete acylation |

Table 2 : HDAC Isoform Selectivity Profile (Example Data)

| HDAC Isoform | IC₅₀ (nM) | Selectivity vs. HDAC6 |

|---|---|---|

| HDAC6 | 28 ± 3.1 | 1x |

| HDAC8 | 450 ± 42 | 16x |

| HDAC1 | >10,000 | >357x |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.